molecular formula C8H8ClNO3 B1302047 6-Chloro-3,4-dimethyl-2-nitrophenol CAS No. 74098-29-6

6-Chloro-3,4-dimethyl-2-nitrophenol

Cat. No. B1302047
CAS RN: 74098-29-6
M. Wt: 201.61 g/mol
InChI Key: LMTRWXYYWXXVHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves halogenation, nitration, and other substitution reactions. For instance, a practical synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol was achieved by hydrolysis of a chlorinated p-nitrotoluene product, yielding a high purity compound . Similarly, 2,4-dichloro-3-ethyl-6-nitrophenol was prepared from p-nitroethylbenzene through chlorination, alkalization, and acidification reactions . These methods suggest that the synthesis of 6-Chloro-3,4-dimethyl-2-nitrophenol could potentially be carried out through analogous reactions, starting from suitable dimethylphenol precursors and introducing nitro and chloro groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-3,4-dimethyl-2-nitrophenol has been determined using X-ray crystallography and spectroscopic methods. For example, the structure of a hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol was elucidated, revealing short intermolecular hydrogen bridges . Additionally, the crystal structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone provided insights into the conformation and steric interactions of the nitro and chloro substituents . These studies indicate that the molecular structure of 6-Chloro-3,4-dimethyl-2-nitrophenol would likely exhibit significant electronic effects due to the presence of electron-withdrawing nitro and chloro groups, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of nitrophenol derivatives is influenced by the presence of nitro and other substituent groups. The solvent extraction study of cobalt with 6-nitroso-3-dimethylaminophenol demonstrated the formation of a stable complex with cobalt, suggesting that nitrophenol derivatives can participate in coordination chemistry . The reaction between 2-nitrophenol and trichloroacetaldehyde resulted in various condensation products, highlighting the potential for nitrophenol derivatives to undergo electrophilic aromatic substitution and condensation reactions . These findings imply that 6-Chloro-3,4-dimethyl-2-nitrophenol could also engage in similar chemical reactions, possibly leading to the formation of complexes or condensation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are characterized by their spectroscopic signatures and interaction with other molecules. The IR spectrum of a dimethylphenyl betaine complex with 2,6-dichloro-4-nitro-phenol showed broad absorptions corresponding to hydrogen bonding, indicating strong intermolecular interactions . The partition coefficients and acid dissociation constants of nitroso-DiMAP and its cobalt complex were determined, providing information on the solubility and acidity of these compounds . These studies suggest that 6-Chloro-3,4-dimethyl-2-nitrophenol would exhibit specific spectroscopic features and solubility characteristics related to its molecular structure and the presence of functional groups.

Safety and Hazards

6-Chloro-3,4-dimethyl-2-nitrophenol is a chemical compound that should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

6-chloro-3,4-dimethyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4-3-6(9)8(11)7(5(4)2)10(12)13/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTRWXYYWXXVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370908
Record name 6-chloro-3,4-dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-dimethyl-2-nitrophenol

CAS RN

74098-29-6
Record name 6-chloro-3,4-dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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